molecular formula C10H19N3 B13318763 tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B13318763
M. Wt: 181.28 g/mol
InChI Key: FBIFQVUMHSDBJR-UHFFFAOYSA-N
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Description

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are valuable in organic synthesis and drug discovery due to their unique structural features and reactivity. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts significant biological and chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde or ketone . The reaction is usually carried out under solvent-free conditions, which simplifies the process and reduces the need for extensive purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C10H19N3/c1-5-13-9(6-7-12-13)8-11-10(2,3)4/h6-7,11H,5,8H2,1-4H3

InChI Key

FBIFQVUMHSDBJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(C)(C)C

Origin of Product

United States

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